
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
The compound “2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. However, related compounds such as “4-Chloro-3-methoxyphenol” and “2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine” have been studied12.
Synthesis Analysis
The synthesis of this compound or its analogs is not well-documented in the literature. However, a related compound, “5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione”, has been synthesized and studied for its potential as antibacterial, antifungal, and antitubercular agents3. Another study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines4.Molecular Structure Analysis
The molecular structure of this compound is not readily available. However, the structure of a related compound, “2-(4-Chloro-3-methoxyphenyl)ethan-1-amine”, is available5.Chemical Reactions Analysis
There is limited information on the specific chemical reactions involving this compound. However, a study on a related compound, “5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione”, revealed its potential as antibacterial, antifungal, and antitubercular agents3.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available. However, related compounds such as “4-Chloro-3-methoxyphenol” and “2-(4-Chloro-3-methoxyphenyl)-2-fluoroethan-1-amine” have been studied12.Applications De Recherche Scientifique
This compound is a chemical with the CAS Number: 627525-96-6 . It’s a white to yellow solid with a molecular weight of 268.55 .
-
- Application : Material-binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant-/human health, immobilization of catalysts, bioactive coatings, accelerated polymer degradation and analytics for micro-/nanoplastics quantification .
- Method : Progress has been fuelled by recent advancements in protein engineering methodologies and advances in computational and analytical methodologies, which allow the design of, for instance, material-specific MBPs with fine-tuned binding strength for numerous demands in material science applications .
- Results : A genetic or chemical conjugation of second (biological, chemical or physical property-changing) functionality to MBPs empowers the design of advanced (hybrid) materials, bioactive coatings and analytical tools .
-
- Application : Energy storage applications include electrodes in rechargeable lithium- and sodium-ion batteries, lithium–sulfur batteries, and supercapacitors .
- Method : In terms of energy conversion, photocatalytic fuel production, such as hydrogen evolution from water splitting, and carbon dioxide reduction are presented .
- Results : These applications show the potential of 2D MXenes in energy conversion and storage systems .
-
- Application : Chlorinated compounds represent a family of compounds promising for use in medicinal chemistry . This review describes the recent advances in the synthesis of chlorine-containing heterocyclic compounds as diverse biological agents and drugs in the pharmaceutical industries .
- Method : Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery .
- Results : At present more than 250 FDA approved chlorine containing drugs were available in the market and many pharmaceutically important drug candidates in pre-clinical trials .
-
Electromagnetic Spectrum Applications
- Application : Electromagnetic waves have a vast range of practical everyday applications that includes such diverse uses as communication by cell phone and radio broadcasting, WiFi, cooking, vision, medical imaging, and treating cancer .
- Method : The different categories of electromagnetic waves differ in their wavelength range, or equivalently, in their corresponding frequency ranges .
- Results : Their properties change smoothly from one frequency range to the next, with different applications in each range .
-
Energy Conversion Applications
- Application : The relationship between frequency and wavelength applies to all waves and ensures that greater frequency means smaller wavelength .
- Method : This relationship is used in the production and utilization of electromagnetic waves .
- Results : The various types of electromagnetic waves are categorized according to their wavelengths and frequencies .
Safety And Hazards
The safety and hazards of this compound are not well-documented. However, a related compound, “2-chloro-1-methoxy-4-nitrobenzene”, has a safety data sheet available that provides information on its hazards, including acute toxicity if swallowed7.
Orientations Futures
The future directions for the study of this compound are not well-documented. However, a related compound, “3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide”, has been studied as a Janus Kinase 1 (JAK1) selective inhibitor, suggesting potential future directions in the field of medicinal chemistry6.
Propriétés
IUPAC Name |
2-(4-chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-7-10(15)11(8-9)16-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOYOWXKCYTSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623721 | |
| Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
627525-96-6 | |
| Record name | 2-(4-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



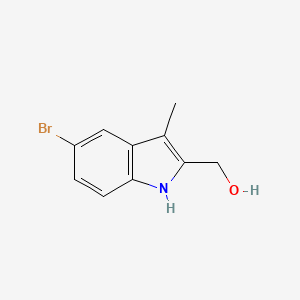
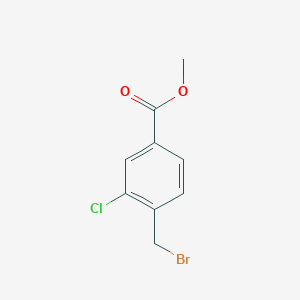
![2-Chlorooxazolo[4,5-b]pyridine](/img/structure/B1370745.png)
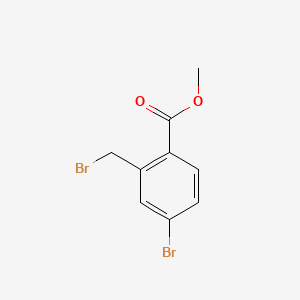
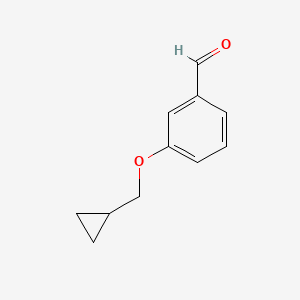
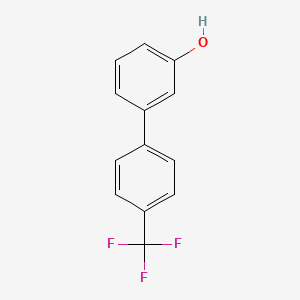
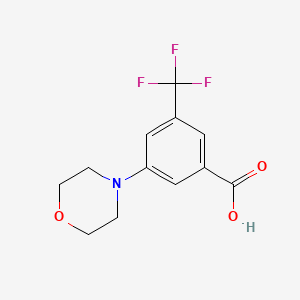
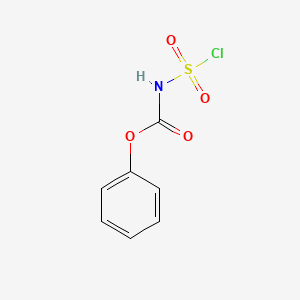
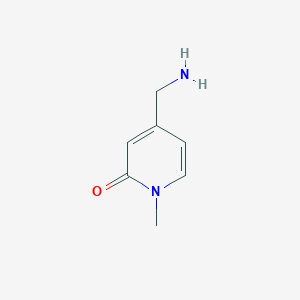
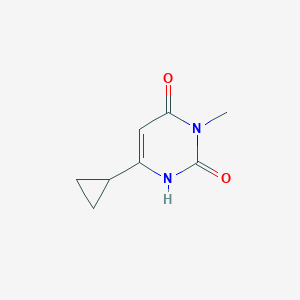
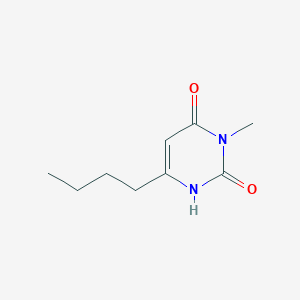
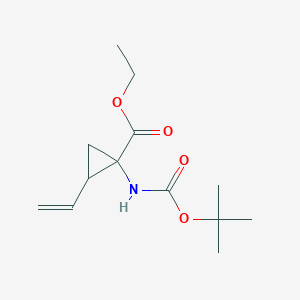
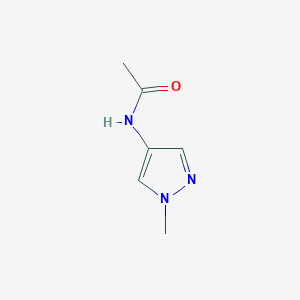
![2-Chloro-4-[(2-phenylbenzene)amido]benzoic acid](/img/structure/B1370769.png)